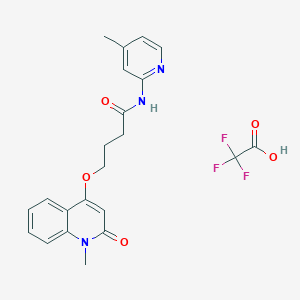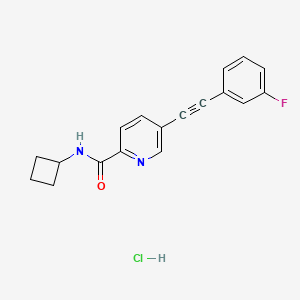![molecular formula C12H16N2O2S B10768862 Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML114 is a selective chemical inhibitor of retinoblastoma binding protein 9 (RBBP9) serine hydrolase activity. This compound has been studied for its role in decoupling human pluripotent stem cell proliferation and differentiation. It is particularly significant in the field of stem cell research due to its ability to influence cell cycle progression without inducing differentiation .
Méthodes De Préparation
The synthetic routes and reaction conditions for ML114 are not extensively detailed in the available literature. it is known that ML114 is a small molecule inhibitor designed to selectively target the serine hydrolase activity of RBBP9. Industrial production methods for such inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final purification steps to ensure high purity and specificity .
Analyse Des Réactions Chimiques
ML114 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It functions by inhibiting the serine hydrolase activity of RBBP9. The major product of this inhibition is the reduced activity of RBBP9, which in turn affects the proliferation and differentiation of human pluripotent stem cells .
Applications De Recherche Scientifique
ML114 has several scientific research applications, particularly in the fields of biology and medicine:
Mécanisme D'action
ML114 exerts its effects by selectively inhibiting the serine hydrolase activity of RBBP9. This inhibition leads to a decrease in the proliferation rate of human pluripotent stem cells without initiating differentiation. The molecular targets involved include the nuclear transcription factor Y subunit A (NFYA), which may act as an effector of RBBP9 serine hydrolase activity. The pathways influenced by this inhibition are primarily related to cell cycle progression and maintenance of pluripotency .
Comparaison Avec Des Composés Similaires
ML114 is unique in its selective inhibition of RBBP9 serine hydrolase activity. Similar compounds include other small molecule inhibitors targeting serine hydrolases, but ML114’s specificity for RBBP9 sets it apart. Some similar compounds include:
JZL184: A selective inhibitor of monoacylglycerol lipase, another serine hydrolase.
URB597: An inhibitor of fatty acid amide hydrolase, which also targets serine hydrolase activity.
PF-3845: Another inhibitor of fatty acid amide hydrolase with high specificity.
These compounds share the common feature of targeting serine hydrolase activity but differ in their specific targets and applications.
Propriétés
Formule moléculaire |
C12H16N2O2S |
|---|---|
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
[1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clé InChI |
RRXZTDHBRAEGPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC(=O)C1CCCCC1)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)

![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![N-[4-[(E)-2-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-2H-1,2,4-oxadiazol-3-yl]ethenyl]phenyl]acetamide](/img/structure/B10768872.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)